molecular formula C9H6F13NO2S B12841663 N-Allyltridecafluorohexanesulphonamide CAS No. 67584-48-9

N-Allyltridecafluorohexanesulphonamide

Cat. No.: B12841663
CAS No.: 67584-48-9
M. Wt: 439.20 g/mol
InChI Key: OEYYQKXFSDVKJI-UHFFFAOYSA-N
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Description

N-Allyltridecafluorohexanesulphonamide is a fluorinated sulfonamide compound with the molecular formula C9H6F13NO2S and a molecular weight of 439.19 g/mol . This compound is characterized by the presence of a highly fluorinated hexane chain and an allyl group attached to the sulfonamide moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of N-Allyltridecafluorohexanesulphonamide typically involves the reaction of a fluorinated hexane sulfonyl chloride with an allylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be summarized as follows:

    Starting Materials: Fluorinated hexane sulfonyl chloride and allylamine.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The fluorinated hexane sulfonyl chloride is added dropwise to a solution of allylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

N-Allyltridecafluorohexanesulphonamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid for epoxidation, and reducing agents like lithium aluminum hydride for reduction reactions. .

Scientific Research Applications

N-Allyltridecafluorohexanesulphonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyltridecafluorohexanesulphonamide is primarily related to its ability to interact with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents .

Comparison with Similar Compounds

N-Allyltridecafluorohexanesulphonamide can be compared with other fluorinated sulfonamides such as:

    N-Allyltrifluoromethanesulphonamide: Similar in structure but with a shorter fluorinated chain, leading to different physical and chemical properties.

    N-Allylperfluorooctanesulphonamide: Has a longer fluorinated chain, which may enhance its hydrophobicity and chemical resistance.

    N-Allyltridecafluorobutanesulphonamide: A shorter chain analogue with different reactivity and applications

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated sulfonamides in various fields.

Properties

CAS No.

67584-48-9

Molecular Formula

C9H6F13NO2S

Molecular Weight

439.20 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-prop-2-enylhexane-1-sulfonamide

InChI

InChI=1S/C9H6F13NO2S/c1-2-3-23-26(24,25)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h2,23H,1,3H2

InChI Key

OEYYQKXFSDVKJI-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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